molecular formula C26H37NO6 B1145366 (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide CAS No. 1193782-16-9

(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide

Cat. No.: B1145366
CAS No.: 1193782-16-9
M. Wt: 459.6 g/mol
InChI Key: NYRITJWASKBGOC-UHFFFAOYSA-N
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Description

(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide is a useful research compound. Its molecular formula is C26H37NO6 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • The synthesis and structural elucidation of related compounds have been extensively studied. For instance, Banday and Rauf (2009) synthesized various compounds from fatty acid hydrazides, including (Z)-5-(alk-9/8-en-1-yl)-4-phenyl-1,2,4-triazole-3-thiones, which have similar structural complexity. Their structural characteristics were determined using spectral data such as IR, H NMR, C NMR, and mass spectrometry (Banday & Rauf, 2009).

Antimicrobial Activity

  • Compounds with structural similarities have shown significant antimicrobial activity. The study by Banday and Rauf (2009) also reported the antibacterial efficacy of these compounds against various bacteria, including Escherchia coli and Staphylococcus aureus. This suggests potential applications in antimicrobial research for similar compounds (Banday & Rauf, 2009).

Anticonvulsant Activity

  • The structure-activity relationship of related compounds in anticonvulsant effects has been explored. Gunia-Krzyżak et al. (2017) investigated a series of (E)-N-cinnamoyl aminoalkanols derivatives, revealing compounds with significant anticonvulsant activity in various rodent models of seizures. This highlights the potential of structurally related compounds in neurological and pharmacological research (Gunia-Krzyżak et al., 2017).

Docking Studies and Biological Activity

  • Jaggavarapu et al. (2020) conducted docking studies on a compound with a similar complex structure, exhibiting significant biological activity. This type of analysis is crucial for understanding the interaction of such compounds with biological targets and for drug development (Jaggavarapu et al., 2020).

Mechanism of Action

Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide, also known by its chemical name (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide, is a compound of interest in the field of neurology and inflammation .

Target of Action

It is an analog of bimatoprost , which is known to target prostaglandin receptors, specifically the FP receptor . These receptors play a crucial role in various physiological processes, including inflammation and pain sensation.

Mode of Action

As an analog of bimatoprost , it may share a similar mechanism. Bimatoprost is a synthetic prostamide that mimics the effects of naturally occurring prostaglandins . It binds to the prostaglandin FP receptors, triggering a series of cellular responses.

Biochemical Pathways

Given its structural similarity to bimatoprost , it may influence the prostaglandin signaling pathways, which have downstream effects on inflammation and pain sensation.

Result of Action

Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is a useful reagent for developing methods for treating epithelial-related conditions, including hair loss . This suggests that the compound’s action at the molecular and cellular level may influence cell growth and differentiation.

Properties

CAS No.

1193782-16-9

Molecular Formula

C26H37NO6

Molecular Weight

459.6 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)-7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enamide

InChI

InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33)

InChI Key

NYRITJWASKBGOC-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H](C([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O

SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O

Origin of Product

United States

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